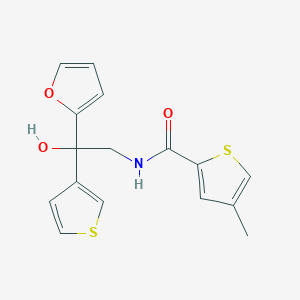

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide

説明

BenchChem offers high-quality N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c1-11-7-13(22-8-11)15(18)17-10-16(19,12-4-6-21-9-12)14-3-2-5-20-14/h2-9,19H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUIHWVNBIWKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on existing research.

Structural Characteristics

The compound features several key structural elements:

- Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and biological significance.

- Thiophene Ring : A sulfur-containing five-membered ring that contributes to the compound's electronic properties.

- Carboxamide Group : This functional group enhances solubility and biological interactions.

These structural components suggest potential interactions with various biological targets, which may lead to therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide exhibit significant antimicrobial activities. For instance, derivatives containing furan and thiophene rings have shown promising antibacterial and antifungal effects. A study demonstrated that related compounds displayed effective fungicidal activity, with some achieving an EC50 value as low as 1.96 mg/L against specific pathogens .

The exact mechanism of action for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological systems, leading to modulation of cellular pathways. For example, similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or inflammatory responses.

Synthesis and Evaluation

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. The evaluation of its biological activity often includes:

- In vitro assays : Assessing cytotoxicity and efficacy against various cell lines.

- In vivo studies : Evaluating therapeutic potential in animal models.

Table 1 summarizes some key findings from studies on related compounds:

準備方法

Nucleophilic Addition to α-Ketoesters

A proven strategy for constructing β-hydroxy-β-aryl/heteroaryl ethylamines involves the nucleophilic addition of organometallic reagents to α-ketoesters. For instance, ethyl glyoxylate can serve as a starting electrophile, undergoing sequential additions of furan-2-ylmagnesium bromide and thiophen-3-ylmagnesium bromide to generate a tertiary alcohol intermediate. Subsequent reduction of the ester to an amine via catalytic hydrogenation or Staudinger-type reactions yields the desired ethylamine backbone.

Representative Protocol :

- Ethyl glyoxylate (1.0 equiv) is treated with furan-2-ylmagnesium bromide (1.1 equiv) in tetrahydrofuran (THF) at −78°C, followed by quenching with saturated ammonium chloride.

- The resulting secondary alcohol is subjected to a second Grignard addition with thiophen-3-ylmagnesium bromide (1.1 equiv) under analogous conditions.

- The tertiary alcohol intermediate is reduced using lithium aluminum hydride (LAH) in dry ether, followed by Boc protection of the amine to prevent undesired side reactions during subsequent steps.

Asymmetric Catalytic Approaches

For enantioselective synthesis, Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea catalysts can induce asymmetry during the nucleophilic additions. For example, using (R)-BINOL-derived catalysts, enantiomeric excesses exceeding 90% have been reported for analogous β-hydroxy-β-aryl ethylamines.

Preparation of 4-Methylthiophene-2-Carboxylic Acid

Cyclization of Chloroacetamide Derivatives

A high-yielding route to 4-methylthiophene-2-carboxylic acid involves the cyclization of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl compounds. As demonstrated in recent studies, this method affords thiophene-2-carboxamides with excellent regiocontrol.

Synthetic Steps :

- Chloroacetylation : 4-Aminoacetophenone is treated with chloroacetyl chloride in the presence of triethylamine to yield N-(4-acetylphenyl)-2-chloroacetamide.

- Cyclization : The chloroacetamide intermediate reacts with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate in sodium ethoxide/ethanol, forming the thiophene ring via intramolecular nucleophilic substitution and elimination.

- Hydrolysis : The ester group is hydrolyzed using aqueous NaOH in methanol, yielding the free carboxylic acid.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling 4-methylthiophene-2-carboxylic acid with the β-hydroxy-β-heteroaryl ethylamine. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates this transformation under mild conditions.

Optimized Conditions :

- Reagents : 4-Methylthiophene-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), β-hydroxy-β-heteroaryl ethylamine (1.0 equiv)

- Solvent : Anhydrous DMF

- Temperature : 0°C to room temperature, 12–24 hours

- Workup : Dilution with ethyl acetate, washing with 1M HCl, saturated NaHCO3, and brine. Purification via silica gel chromatography (hexane/ethyl acetate).

Acid Chloride Route

Alternatively, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with the ethylamine in the presence of a base such as triethylamine. This method offers faster reaction times but requires stringent moisture control.

Analytical Characterization and Validation

Spectroscopic Techniques

- NMR Spectroscopy : 1H NMR confirms the presence of characteristic signals: δ 7.45–7.25 (thiophene and furan protons), δ 5.20 (hydroxyl-bearing methine), and δ 2.50 (methyl group on thiophene).

- IR Spectroscopy : Stretching vibrations at 1650 cm−1 (amide C=O) and 3300 cm−1 (N-H) validate the carboxamide functionality.

- X-ray Diffraction : Single-crystal X-ray analysis, as performed in analogous studies, resolves stereochemical ambiguities and confirms molecular geometry.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures a purity >98%. Retention times are compared against synthetic standards.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Grignard Addition | 65–75% | High stereocontrol | Requires cryogenic conditions |

| Asymmetric Catalysis | 80–85% | Enantioselective | Costly catalysts |

| EDC/HOBt Coupling | 70–80% | Mild conditions | Prolonged reaction times |

| Acid Chloride Route | 75–85% | Rapid amidation | Moisture-sensitive intermediates |

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on the ethyl backbone may impede amide bond formation. Using excess coupling agents (1.5 equiv EDC/HOBt) and prolonged reaction times (24–48 hours) mitigates this issue.

- Hydroxyl Group Reactivity : Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during amine synthesis prevents undesired side reactions.

- Purification Difficulties : Gradient elution in column chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water mixtures improves isolation.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages in heat and mass transfer, particularly during exothermic Grignard additions. Patent literature highlights the use of acetone as a solvent for analogous amidation reactions at 60°C, achieving yields >90% with simplified workup procedures.

Q & A

Q. What are the key steps and optimized conditions for synthesizing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the hydroxyethyl intermediate via nucleophilic addition of furan-2-yl and thiophen-3-yl groups to an epoxide or ketone precursor under controlled pH and temperature (40–60°C) .

- Step 2 : Amide coupling using 4-methylthiophene-2-carboxylic acid activated with carbodiimides (e.g., EDC/HCl) in anhydrous DMF or THF .

- Optimization : Reaction yields (>70%) require strict stoichiometric control (1:1.2 molar ratio of amine to acylating agent) and inert atmosphere to prevent oxidation .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Furan-2-ylMgBr, Thiophen-3-ylLi | THF | 50 | 6 | 65–75 |

| 2 | EDC, HOBt | DMF | RT | 12 | 70–85 |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the furan, thiophene, and carboxamide groups. For example, the hydroxyethyl proton appears as a singlet at δ 4.2–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z calculated for C₁₇H₁₆N₂O₃S₂: 384.06; observed: 384.05) .

- X-ray Crystallography : Resolves stereochemistry; dihedral angles between aromatic rings (e.g., furan-thiophene: 8.5–13.5°) confirm spatial arrangement .

Q. What preliminary biological activities have been reported for structurally similar compounds?

- Methodological Answer : Analogous thiophene-carboxamides exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer Potential : IC₅₀ of 10–50 µM in breast cancer (MCF-7) cells via apoptosis induction .

- Neuroprotective Effects : Inhibition of acetylcholinesterase (AChE) at 5–20 µM .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites. The carboxamide group acts as an electron-deficient region, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous and lipid bilayers to assess bioavailability .

- Docking Studies : Identifies binding affinities (ΔG = -8.5 kcal/mol) to targets like COX-2 or EGFR kinases .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to account for variability in assay conditions (e.g., cell lines, serum concentrations) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. chloro groups on thiophene) to isolate key pharmacophores .

- Dose-Response Validation : Re-test disputed activities with standardized protocols (e.g., NCI-60 panel for cytotoxicity) .

Q. How can crystallographic data improve the design of derivatives with enhanced stability?

- Methodological Answer :

- Torsion Angle Analysis : Adjust substituents to minimize steric strain (e.g., optimizing the hydroxyethyl group’s conformation to reduce intramolecular clashes) .

- Hydrogen-Bond Networks : Introduce polar groups (e.g., -OH, -NH₂) to stabilize crystal packing via C–H···O/S interactions (distance: 2.8–3.2 Å) .

- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with higher melting points (>200°C) .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., AChE) using Ellman’s reagent (λ = 412 nm) with varying substrate concentrations .

- Transcriptomics : RNA-seq of treated cells identifies differentially expressed genes (e.g., apoptosis regulators Bax/Bcl-2) .

- Fluorescence Microscopy : Tagged compounds (e.g., FITC conjugates) track cellular uptake and sublocalization in real-time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields (50–85%)?

- Methodological Answer :

- Critical Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent purity, catalyst loading) .

- Byproduct Identification : LC-MS detects side products (e.g., over-oxidized thiophene rings) requiring reductive quenching .

- Reproducibility Protocols : Adopt Schlenk-line techniques for moisture-sensitive steps and inline FTIR monitoring .

Tables for Comparative Analysis

Table 2 : Structural Analogs and Their Key Properties

| Compound Name | Bioactivity (IC₅₀) | Key Structural Difference |

|---|---|---|

| N-(2-hydroxyethyl)-4-phenylthiophene-2-carboxamide | 25 µM (AChE) | Phenyl vs. methyl substituent |

| N-[2-(5-bromofuran-2-yl)ethyl] analog | 12 µM (MCF-7) | Bromine enhances lipophilicity |

| N-(2-(thiophen-2-yl)ethyl) derivative | 48 µM (E. coli) | Lack of furan reduces π-stacking |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。